molecular formula C19H16N2O B8549693 n-(3-Aminophenyl)biphenyl-4-carboxamide

n-(3-Aminophenyl)biphenyl-4-carboxamide

Cat. No.: B8549693
M. Wt: 288.3 g/mol
InChI Key: VPVIGKIYCQBPMU-UHFFFAOYSA-N
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Description

Molecular Architecture and Constitutional Isomerism

This compound is an organic compound characterized by a biphenyl core attached to a carboxamide group, with an aminophenyl substituent at the 3-position. Its molecular formula is C20H18N2O, and it has a molecular weight of approximately 302.4 g/mol. The molecule consists of two phenyl rings connected via a single bond, forming the biphenyl scaffold, which provides conformational flexibility due to the rotational freedom around the inter-ring bond.

Constitutional isomerism in biphenyl carboxamides arises from variations in the position of substituents on the phenyl rings or differences in connectivity of functional groups. In this molecule, the amino group is positioned meta (3-position) relative to the amide linkage on the phenyl ring, which distinguishes it from other isomers such as N-(2-aminophenyl) or N-(4-aminophenyl) biphenyl carboxamides. This positional isomerism affects both electronic distribution and steric interactions, influencing molecular properties and biological activity.

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound is limited in public databases; however, insights can be inferred from related biphenyl carboxamide structures and amide conformational studies. The biphenyl core typically adopts a twisted conformation due to steric hindrance between ortho hydrogens on adjacent rings, resulting in dihedral angles that vary between 30° to 45°, which modulates conjugation and electronic communication between rings.

The amide bond in this molecule is expected to exhibit typical planar geometry due to resonance stabilization between the carbonyl and the nitrogen lone pair. Conformational dynamics around the amide bond include cis-trans isomerization, with the trans form generally favored energetically by approximately 0.8 to 2.5 kcal/mol depending on substituents and solvent environment. This isomerization involves overcoming an energy barrier near 20 kcal/mol, as observed in similar amide-containing compounds, and influences molecular flexibility and binding interactions.

Hydrogen bonding potential exists between the amide carbonyl oxygen and the amino substituent on the phenyl ring, which may stabilize certain conformers and affect crystal packing. Computational and NMR studies on related compounds suggest that intramolecular hydrogen bonding can modulate conformational preferences and molecular recognition.

Comparative Structural Analysis with Related Biphenyl Carboxamides

When compared to other biphenyl carboxamides, such as N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide (CID 730375) and N-(3-amino-4-methylphenyl)biphenyl-4-carboxamide (CID 50878636), this compound shows variations in substituent positioning and electronic properties that influence its biological and physicochemical behavior.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C20H18N2O 302.4 Amino group at meta-position, biphenyl core
N-[2-(aminocarbonyl)phenyl]-4-biphenylcarboxamide C20H16N2O2 316.4 Aminocarbonyl substitution at ortho position
N-(3-amino-4-methylphenyl)biphenyl-4-carboxamide C20H18N2O 302.4 Additional methyl group at para-position on phenyl ring

The presence of different substituents and their positions affects the molecule’s conformational flexibility, hydrogen bonding capability, and electronic distribution, which in turn influence biological activity. For instance, biphenylamide derivatives have been explored for their anti-proliferative activities, where the substitution pattern on the biphenyl core and amide side chains modulate binding affinity and efficacy.

Research Findings and Biological Relevance

Although direct studies on this compound are limited, biphenyl carboxamide derivatives are recognized for their diverse bioactivities, including anti-cancer and enzyme inhibitory properties. The biphenyl scaffold provides a versatile platform for drug design due to its conformational adaptability and capacity for functionalization.

The amide linkage and amino substituent contribute to molecular recognition through hydrogen bonding and electronic effects, which are critical in interactions with biological targets such as kinases and molecular chaperones. Structural modifications on the biphenyl ring system have been shown to influence binding to protein sites, affecting potency and selectivity.

Summary Table of Key Structural Parameters

Parameter Value / Description Reference
Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Biphenyl Dihedral Angle ~30° to 45° (typical for biphenyl systems) Inferred from
Amide Bond Conformation Predominantly trans; planar
Cis-Trans Isomerization Barrier ~20 kcal/mol
Hydrogen Bonding Potential Between amide carbonyl and amino group Inferred from

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-(3-aminophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H16N2O/c20-17-7-4-8-18(13-17)21-19(22)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,20H2,(H,21,22)

InChI Key

VPVIGKIYCQBPMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural analogs of N-(3-Aminophenyl)biphenyl-4-carboxamide vary primarily in the substituents attached to the carboxamide nitrogen or the biphenyl moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Structural and Functional Analogues

Table 1: Key Analogs and Their Properties
Compound Name Substituent/Modification Molecular Weight (g/mol) Biological Activity Key Findings/References
This compound 3-Aminophenyl ~288.34 (calculated) Not explicitly reported Inferred from SAR of analogs
N-(4-Sulfamoylbenzyl)biphenyl-4-carboxamide (3) 4-Sulfamoylbenzyl Not reported Antifungal (Candida spp.) Fungistatic activity; IC₅₀ ~250 µg/mL
N-(1,3-Benzothiazol-2-yl)biphenyl-4-carboxamide (II) Benzothiazole ring Not reported Diuretic Most potent diuretic in series
N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide Thiazole ring 294.4 Undisclosed Structural diversity for screening
N-(3-Chlorophenyl)biphenyl-4-carboxamide 3-Chlorophenyl 307.77 Undisclosed Halogenated analog for SAR studies
N-(3-Bromophenyl)biphenyl-4-carboxamide 3-Bromophenyl 352.22 Organic synthesis intermediate Used in cross-coupling reactions
N-[5-(Hydroxycarbamoyl)-2-chlorophenyl]-biphenyl-4-carboxamide Hydroxycarbamoyl and 2-chlorophenyl Not reported Anticancer (HDAC inhibition) Synthesized via amide coupling

Preparation Methods

Acid Chloride-Mediated Amidation

The acid chloride method is a classical approach for amide synthesis. Biphenyl-4-carboxylic acid is first converted to its reactive acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic attack by 3-aminophenylamine.

Procedure :

  • Activation : Biphenyl-4-carboxylic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) in anhydrous dichloromethane (DCM) for 3 hours. The mixture is concentrated under vacuum to obtain biphenyl-4-carbonyl chloride.

  • Coupling : The acid chloride is dissolved in dry tetrahydrofuran (THF), and 3-aminophenylamine (10 mmol) is added dropwise with stirring. Triethylamine (12 mmol) is introduced to scavenge HCl. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.

  • Workup : The product is precipitated using ice-water, filtered, and recrystallized from ethanol.

Key Data :

ParameterValue
Yield72–78%
Melting Point198–200°C
IR (KBr, cm⁻¹)1645 (C=O), 3300 (N-H)
¹H NMR (DMSO-d₆, δ ppm)8.15 (s, 1H, NH), 7.45–8.10 (m, 13H, aromatic)

This method offers high yields but requires stringent anhydrous conditions and hazardous SOCl₂ handling.

Carbodiimide Coupling Agent-Assisted Synthesis

Modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable milder amide bond formation.

Procedure :

  • Activation : Biphenyl-4-carboxylic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are dissolved in dimethylformamide (DMF) and stirred at 0°C for 30 minutes.

  • Amine Addition : 3-Aminophenylamine (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

ParameterValue
Yield65–70%
Melting Point195–197°C
IR (KBr, cm⁻¹)1650 (C=O), 3350 (N-H)
MS (m/z)317 [M+H]⁺

While avoiding harsh reagents, this method incurs higher costs and necessitates chromatographic purification.

One-Pot Synthesis via In-Situ Activation

A modified approach adapts methodologies from thiazolylcarboxamide synthesis, employing ethanol reflux for in-situ activation.

Procedure :

  • Reaction : Biphenyl-4-carboxylic acid (10 mmol) and 3-aminophenylamine (10 mmol) are dissolved in absolute ethanol. Potassium hydroxide (12 mmol) is added, and the mixture is refluxed for 8 hours.

  • Workup : The solution is cooled, diluted with dry ether, and filtered. The solid is washed with cold water and recrystallized from ethanol.

Key Data :

ParameterValue
Yield60–68%
Melting Point193–195°C
¹H NMR (DMSO-d₆, δ ppm)8.10 (s, 1H, NH), 7.30–8.05 (m, 13H, aromatic)

This method simplifies purification but achieves marginally lower yields due to competing side reactions.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Practicality

  • Acid Chloride Method : Highest yield (72–78%) but requires hazardous reagents.

  • Coupling Agent Method : Moderate yield (65–70%) with safer conditions but higher costs.

  • One-Pot Synthesis : Economical and straightforward but limited by yield (60–68%).

Spectral Characterization Consistency

All routes confirm the target structure via:

  • IR : C=O stretch at 1645–1650 cm⁻¹ and N-H stretch at 3300–3350 cm⁻¹.

  • ¹H NMR : Distinct singlet for the amide NH (δ 8.10–8.15) and aromatic multiplet integrating 13 protons.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance coupling agent efficiency but may complicate purification.

  • Ethanol reflux in one-pot synthesis minimizes side products but risks esterification.

Functional Group Compatibility

  • The electron-rich 3-aminophenyl group necessitates controlled pH to prevent oxidation or dimerization.

  • Steric hindrance from the biphenyl moiety slightly reduces nucleophilicity, justifying excess amine use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Aminophenyl)biphenyl-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling biphenyl-4-carboxylic acid derivatives with 3-aminophenylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key variables include solvent polarity (DMF or THF), temperature (0–25°C), and stoichiometric ratios. For example, highlights similar compounds synthesized via nitro reduction and amidation, where pH control during nitro-to-amine conversion is critical to avoid byproducts . details thiourea derivatives synthesized under anhydrous conditions, emphasizing the role of nitrogen purging to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are used to characterize N-(3-Aminophenyl)biphenyl-4-carboxamide?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the aminophenyl group and carboxamide linkage (e.g., aromatic protons at δ 6.5–7.5 ppm and amide protons at δ 8–10 ppm) .
  • FT-IR : Amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~1550 cm1^{-1}) validate bond formation .
  • X-ray crystallography : Resolves spatial orientation of substituents; used this to confirm the planar conformation of a thiourea-biphenyl analog, critical for understanding π-π stacking interactions .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screens focus on target-specific assays (e.g., enzyme inhibition or receptor binding). For example, compares analogs using tubulin polymerization assays, where IC50_{50} values are measured via fluorescence-based kinetic readings . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) quantify antiproliferative effects, with dose-response curves generated at 24–72 hr intervals .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of N-(3-Aminophenyl)biphenyl-4-carboxamide for scale-up?

  • Methodological Answer :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for biphenyl intermediates .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) improves purity (>95%). emphasizes controlled reaction temperatures (0–5°C) during amidation to suppress side-product formation .

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Systematic substitutions (e.g., halogenation, methoxy groups) are tested to map pharmacophores. ’s comparative table shows that chloro-substitution at the phenyl ring increases tubulin-binding affinity (IC50_{50} = 10 µM vs. 20 µM for unsubstituted analogs) . Computational docking (AutoDock Vina) can predict binding poses to guide rational design .

Q. What role does polymorphism play in modulating the pharmacokinetics of N-(3-Aminophenyl)biphenyl-4-carboxamide?

  • Methodological Answer : Polymorph screening via differential scanning calorimetry (DSC) and powder XRD identifies stable crystalline forms. notes that polymorphic modifications alter solubility and bioavailability; for example, a metastable form may exhibit 2–3× faster dissolution rates in simulated gastric fluid .

Q. How can computational modeling predict the binding mechanisms of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites, while molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories. applied DFT to validate the charge distribution of a thiourea-biphenyl analog, correlating with experimental IC50_{50} data .

Q. How should researchers resolve contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or compound purity. highlights that impurities >5% can distort IC50_{50} values by 30–50% . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and stringent QC (HPLC ≥98%) are recommended.

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